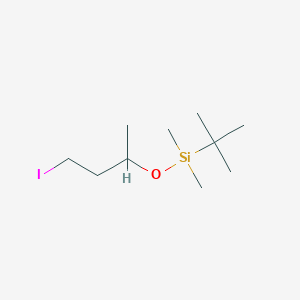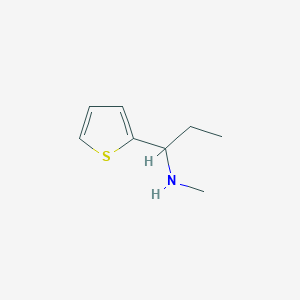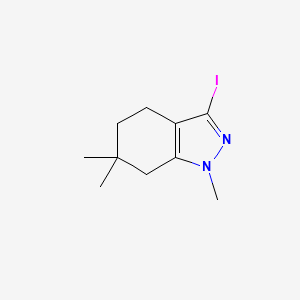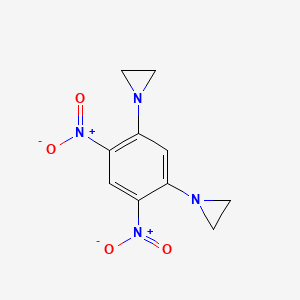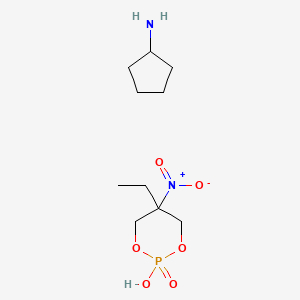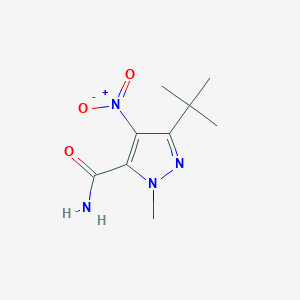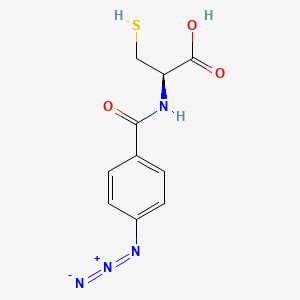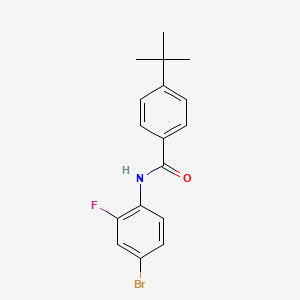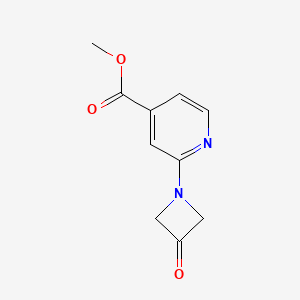
Methyl 2-(3-oxoazetidin-1-YL)isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester is a chemical compound with a unique structure that combines an azetidinone ring with a pyridine carboxylic acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester typically involves the reaction of a pyridine derivative with an azetidinone precursor. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the ester linkage. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
化学反応の分析
Types of Reactions
2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted esters.
科学的研究の応用
2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets. The azetidinone ring can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of protein function, depending on the specific target and context.
類似化合物との比較
Similar Compounds
- (2R)-2-(1,3-Benzodioxol-5-yl)-N-(diphenylmethyl)-2-(3-oxo-1-azetidinyl)acetamide
- N-(4-[(3-Oxo-1-azetidinyl)sulfonyl]phenyl)acetamide
Uniqueness
2-(3-Oxo-1-azetidinyl)-4-pyridinecarboxylic acid methyl ester is unique due to its combination of an azetidinone ring and a pyridine carboxylic acid ester. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a scaffold for drug development further highlight its uniqueness compared to similar compounds.
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
methyl 2-(3-oxoazetidin-1-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)7-2-3-11-9(4-7)12-5-8(13)6-12/h2-4H,5-6H2,1H3 |
InChIキー |
URGFVYXRIZELMB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC=C1)N2CC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


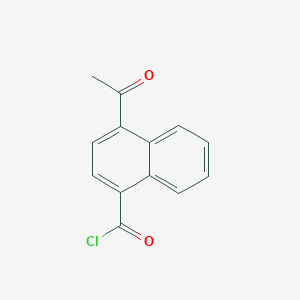
![Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate](/img/structure/B13986078.png)
